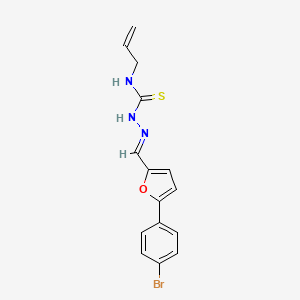

5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-(4-bromophenyl)-2-furaldehyde N-allylthiosemicarbazone involves several steps, starting from basic aldehydes to form more complex structures through reactions with aryloxyacetylhydrazines or thiosemicarbazide. For example, new 5-(4-bromopheyl)-2-furfuraldehyde-N-aryloxyacetylhydrazones were synthesized by reacting 5-(4-bromopheyl)-2-furfuraldehyde with aryloxyacetylhydrazines, characterized by IR, ^1H NMR, ^13C NMR, and elemental analysis (Li Ying-jun, 2005).

Molecular Structure Analysis

The molecular structure of related compounds, like fluorinated aldehydes derived from 5-bromo-2-furfuraldehyde, reveals the importance of structural determination for understanding the properties and potential applications of these compounds. Compounds were prepared, and their structures determined through various spectroscopic methods (Juan L. Bautista, J. Tiburcio, H. Torrens, 2005).

Applications De Recherche Scientifique

Antiparasitic Activity

Thiosemicarbazones derived from 5-bromo-2-furfuraldehyde have demonstrated efficiency in combating the growth of Trypanosoma cruzi, the causative agent of Chagas' disease. These compounds, synthesized using nucleophilic aromatic substitution and condensation reactions, exhibited a strong reaction similar to conventional treatments, with certain derivatives showing the highest antiparasitic activity. Their effectiveness may be attributed to the presence of nitro groups in the molecules (Moreno-Rodríguez et al., 2014).

Antimicrobial and Anti-inflammatory Agents

A range of thiosemicarbazone derivatives, including 5-aryl-2-furfuraldehyde thiosemicarbazones, have been evaluated for their antibacterial and anti-inflammatory properties. These compounds, when tested, displayed varying degrees of effectiveness, with some showing comparable anti-inflammatory activity to Ibuprofen (Holla et al., 2003).

Potential in Cancer Therapy

Thiosemicarbazone derivatives, including those derived from 5-bromo-2-furfuraldehyde, have shown promising results in inhibiting the proliferation and migration of lung cancer cells. A particular bismuth-containing complex demonstrated potent anti-cancer activity and induced apoptosis in cancer cells, with lower cytotoxicity to normal cells. This highlights the potential of these compounds as drug candidates in anti-cancer therapies (Ouyang et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3OS/c1-2-9-17-15(21)19-18-10-13-7-8-14(20-13)11-3-5-12(16)6-4-11/h2-8,10H,1,9H2,(H2,17,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHWUVQAUAWLDV-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)

![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)